molecular formula C20H23NO2 B13374974 5-[(2-Hydroxyethyl)(methyl)amino]-1,1-diphenyl-3-pentyn-1-ol

5-[(2-Hydroxyethyl)(methyl)amino]-1,1-diphenyl-3-pentyn-1-ol

Cat. No.: B13374974
M. Wt: 309.4 g/mol
InChI Key: PBFHUYOPSYOOOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(2-Hydroxyethyl)(methyl)amino]-1,1-diphenyl-3-pentyn-1-ol is an organic compound with a complex structure. It is known for its unique chemical properties and potential applications in various scientific fields. This compound is characterized by the presence of a hydroxyethyl group, a methylamino group, and a diphenylpentynol backbone.

Preparation Methods

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

5-[(2-Hydroxyethyl)(methyl)amino]-1,1-diphenyl-3-pentyn-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce simpler alcohols or amines .

Scientific Research Applications

5-[(2-Hydroxyethyl)(methyl)amino]-1,1-diphenyl-3-pentyn-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[(2-Hydroxyethyl)(methyl)amino]-1,1-diphenyl-3-pentyn-1-ol involves its interaction with specific molecular targets. The hydroxyethyl and methylamino groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The diphenylpentynol backbone provides structural stability and enhances binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(2-Hydroxyethyl)(methyl)amino]-1,1-diphenyl-3-pentyn-1-ol is unique due to its specific combination of functional groups and the diphenylpentynol backbone.

Properties

Molecular Formula

C20H23NO2

Molecular Weight

309.4 g/mol

IUPAC Name

5-[2-hydroxyethyl(methyl)amino]-1,1-diphenylpent-3-yn-1-ol

InChI

InChI=1S/C20H23NO2/c1-21(16-17-22)15-9-8-14-20(23,18-10-4-2-5-11-18)19-12-6-3-7-13-19/h2-7,10-13,22-23H,14-17H2,1H3

InChI Key

PBFHUYOPSYOOOF-UHFFFAOYSA-N

Canonical SMILES

CN(CCO)CC#CCC(C1=CC=CC=C1)(C2=CC=CC=C2)O

Origin of Product

United States

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